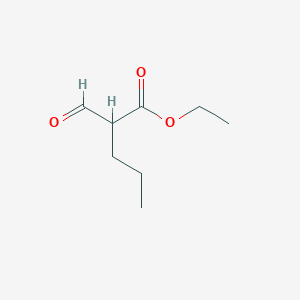

ethyl 2-formylpentanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-formylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-5-7(6-9)8(10)11-4-2/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASVWNCOIKOUFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901313049 | |

| Record name | Ethyl 2-formylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36873-43-5 | |

| Record name | Ethyl 2-formylpentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36873-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-formylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2 Formylpentanoate

Classic and Evolving Approaches to α-Formyl Ester Construction

The introduction of a formyl group at the α-position of an ester is a foundational method for carbon-carbon bond formation. Over the years, these methods have evolved from stoichiometric base-mediated reactions to more sophisticated and controlled synthetic routes.

Base-Mediated Formylation Reactions

Base-mediated formylation is a classic and widely employed strategy for the synthesis of α-formyl esters. This approach typically involves the use of a strong base to generate an ester enolate, which then acts as a nucleophile, attacking a suitable formylating agent. The most common variant of this reaction is the Claisen condensation. organic-chemistry.org

In the context of ethyl 2-formylpentanoate synthesis, ethyl pentanoate is treated with a strong base, such as sodium ethoxide or sodium hydride, to generate the corresponding enolate. This enolate then reacts with a formylating agent, typically ethyl formate. The driving force for this reaction is the formation of a stabilized enolate of the resulting β-keto ester. organic-chemistry.org A subsequent acidic workup is required to yield the final product. The reaction requires a stoichiometric amount of base because the product is more acidic than the starting ester and is deprotonated by the base, which drives the equilibrium of the reaction forward.

| Parameter | Typical Conditions |

| Base | Sodium ethoxide, Sodium hydride |

| Formylating Agent | Ethyl formate |

| Solvent | Diethyl ether, Tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature |

| Workup | Acidic (e.g., dilute HCl) |

Chelation-Controlled Synthetic Routes

Chelation control offers a powerful strategy for influencing the stereochemical outcome of reactions involving carbonyl compounds. While not as commonly reported for the direct formylation of simple esters, the principles of chelation can be applied to achieve stereoselective synthesis of more complex α-formylated esters. This approach involves the use of a chiral auxiliary or a metal cation that can coordinate with the carbonyl oxygen and another heteroatom within the substrate, creating a rigid cyclic transition state. This conformation then directs the approach of the formylating agent to one face of the enolate, leading to a specific stereoisomer.

For instance, a chiral auxiliary attached to the ester could coordinate with a Lewis acid, which in turn would direct the formylation to a specific face of the enolate. This strategy is particularly useful when a specific enantiomer of the α-formyl ester is desired.

Catalytic Strategies in the Synthesis of this compound

The development of catalytic methods for α-formyl ester synthesis is a significant advancement, offering milder reaction conditions, higher efficiency, and improved sustainability compared to traditional stoichiometric approaches.

Transition Metal Catalysis

Transition metal catalysis has emerged as a powerful tool for a wide range of organic transformations, including the functionalization of C-H bonds. While the direct catalytic α-formylation of esters is still a developing area, related transition-metal-catalyzed carbonylation reactions provide a conceptual framework. For example, palladium-catalyzed carbonylation of aryl halides using carbon monoxide surrogates has been well-established for the synthesis of aldehydes and esters. researchgate.net

A potential, though not yet widely realized, strategy for the synthesis of this compound could involve the palladium-catalyzed coupling of an ethyl pentanoate enolate with a formylating agent. The development of such methods would offer a significant advantage in terms of functional group tolerance and reaction conditions.

| Catalyst System | Potential Substrates | Formyl Source | Key Advantage |

| Palladium/Phosphine Ligand | Aryl Halides, Triflates | CO gas, Paraformaldehyde | Broad functional group tolerance |

| Rhodium/CO | Alkenes (Hydroformylation) | Syngas (CO/H₂) | Direct introduction of a formyl group |

Organocatalytic Formylation Pathways

Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis. For the α-functionalization of carbonyl compounds, enamine and iminium ion catalysis are prominent strategies. mpg.denih.gov In a potential organocatalytic pathway to this compound, a chiral secondary amine catalyst, such as proline or its derivatives, would react with the aldehyde function of a formylating agent to form an electrophilic iminium ion. Alternatively, the catalyst could react with the ester to generate a nucleophilic enamine.

These organocatalytic approaches are attractive due to their operational simplicity, low toxicity, and the ability to afford enantiomerically enriched products. nih.gov The development of organocatalytic methods for the direct α-formylation of esters is an active area of research.

| Catalyst Type | Activation Mode | Potential Formylating Agent | Key Advantage |

| Chiral Secondary Amines (e.g., Proline) | Enamine or Iminium Ion | N-formylimidazole, Ethyl formate | Asymmetric induction, mild conditions |

| Chiral Phosphoric Acids | Brønsted Acid Catalysis | - | Activation of electrophile |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduacs.org The synthesis of this compound can be made more sustainable by incorporating these principles.

Key green chemistry principles applicable to this synthesis include:

Atom Economy : This metric, developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. wikipedia.orgwordpress.com For instance, the classic Claisen condensation has a lower atom economy due to the formation of a stoichiometric amount of sodium salt and alcohol as byproducts. Catalytic approaches, in contrast, generally offer higher atom economy.

Use of Safer Solvents : Traditional syntheses often employ volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or solvent-free conditions. acs.org For example, a phase-transfer catalyst could potentially be used in a biphasic system to facilitate the base-mediated formylation, reducing the need for anhydrous organic solvents. rsc.org

Catalysis : The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller quantities and can be recycled and reused. Both transition metal and organocatalytic approaches align with this principle.

Biocatalysis : Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. researchgate.netcancer.gov While direct enzymatic formylation of an ester's α-carbon is not yet a common transformation, the development of novel enzymes through directed evolution could enable such a process in the future. nih.govprinceton.edu Biocatalysis often proceeds under mild conditions in aqueous media, further enhancing its green credentials.

By considering these principles, the synthesis of this compound can be optimized to be not only efficient and selective but also environmentally responsible.

Solvent-Free and Environmentally Benign Reaction Conditions

The development of solvent-free and environmentally friendly reaction conditions is a cornerstone of green chemistry, aiming to reduce waste and the use of hazardous substances. For the synthesis of β-keto esters like this compound, the Claisen condensation is a fundamental C-C bond-forming reaction. Traditionally, this reaction requires strong bases and organic solvents. However, recent advancements have demonstrated the feasibility of performing such transformations under solvent-free conditions, often with the aid of microwave irradiation. colab.ws

One innovative and environmentally benign approach involves the use of lipase (B570770) catalysis for the transesterification synthesis of β-keto esters under solvent-free conditions. google.com This method provides a mild alternative to conventional chemical routes. In a representative system, an acyl donor β-keto ester can be reacted with an alcohol in the presence of a lipase, such as Candida antarctica lipase B (CALB), to yield the desired β-keto ester product with high efficiency. google.com This enzymatic approach is chemoselective and can be used to produce optically active β-keto esters. google.com

Another green approach is the use of solid supports or catalysts that can be easily recovered and reused, minimizing waste. While direct solvent-free formylation of ethyl pentanoate at the alpha position is not extensively documented, analogous solvent-free formylations of other organic molecules have been successfully achieved using reagents like the Vilsmeier reagent under microwave conditions, suggesting a potential avenue for adapting this to ester substrates. semanticscholar.org

The principles of green chemistry are further embodied in reactions that proceed with high atom economy, minimizing the formation of byproducts. The data below illustrates typical parameters for a solvent-free synthesis of a β-keto ester, which could be analogous to the synthesis of this compound.

Table 1: Comparison of Conventional vs. Solvent-Free β-Keto Ester Synthesis

| Parameter | Conventional Method | Solvent-Free Method |

|---|---|---|

| Solvent | Organic (e.g., Toluene, THF) | None |

| Catalyst | Strong Base (e.g., Sodium Ethoxide) | Lipase or Solid Catalyst |

| Temperature | Often elevated (reflux) | Mild to moderate |

| Work-up | Aqueous quench and extraction | Simple filtration or direct use |

| Yield | Variable | Often >90% google.com |

Biocatalytic Approaches for this compound Production

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. For the production of β-keto esters, enzymes such as lipases and dehydrogenases have shown significant promise.

Lipase-catalyzed reactions, as mentioned previously, can be employed for the synthesis of β-keto esters via transesterification. google.com This biocatalytic method is advantageous due to the mild, often solvent-free conditions, and the high yields achievable. google.com The lipase acts as a highly selective catalyst, facilitating the transfer of an acyl group to an alcohol, which can be tailored to produce a variety of β-keto esters. google.com

Furthermore, dehydrogenases are utilized in the asymmetric reduction of β-keto esters to produce chiral hydroxy esters, which are valuable building blocks in the pharmaceutical industry. nih.gov While this is a transformation of a β-keto ester rather than its direct synthesis, it highlights the potential of biocatalysis in the broader synthetic pathways involving these compounds. For instance, (S)-1-phenylethanol dehydrogenase (PEDH) has been effectively used for the asymmetric reduction of a range of β-keto esters to their corresponding enantiopure secondary alcohols. nih.gov Such enzymatic reductions are typically performed in whole-cell systems, which simplifies the process by providing in-situ cofactor regeneration. nih.gov

The application of biocatalysis for the direct formylation of esters at the alpha position is a less explored area. However, the existing success in related transformations suggests that future research may lead to the development of novel biocatalysts for this specific purpose.

Table 2: Biocatalytic Methods Relevant to β-Keto Esters

| Biocatalytic Method | Enzyme Class | Application | Key Advantages |

|---|---|---|---|

| Transesterification | Lipase (e.g., CALB) | Synthesis of β-keto esters | Mild, solvent-free conditions, high yield google.com |

| Asymmetric Reduction | Dehydrogenase (e.g., PEDH) | Reduction of β-keto esters to chiral alcohols | High enantioselectivity, environmentally friendly nih.gov |

Microwave and Ultrasound Assisted Synthesis Enhancements

The use of non-conventional energy sources like microwaves and ultrasound has revolutionized many areas of organic synthesis by dramatically reducing reaction times and often improving yields.

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the Claisen condensation, a key reaction for the synthesis of β-keto esters. colab.ws Microwave irradiation can accelerate the reaction by efficiently heating the reaction mixture, leading to a significant reduction in reaction time compared to conventional heating methods. nih.gov For example, the microwave-assisted Claisen-Schmidt condensation of aldehydes with ketones to form α,β-unsaturated ketones, a related reaction, has been shown to proceed in very short reaction times with excellent yields. nih.gov These findings suggest that a microwave-assisted approach could be highly effective for the synthesis of this compound. Some microwave-assisted Claisen condensations can even be performed under solvent-free conditions, further enhancing their green credentials. colab.ws

Ultrasound-assisted synthesis is another powerful technique that enhances chemical reactivity through acoustic cavitation. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer and reaction rates. biointerfaceresearch.com Ultrasound has been effectively used to assist in esterification and transesterification reactions, significantly shortening reaction times and increasing yields compared to conventional methods. biointerfaceresearch.commdpi.com For instance, the ultrasound-assisted synthesis of tertiary fatty aliphatic esters has been achieved at room temperature in a fraction of the time required by conventional heating. biointerfaceresearch.com While the direct application of ultrasound to the α-formylation of esters is not widely reported, its proven efficacy in related ester transformations makes it a promising area for future investigation.

Table 3: Effect of Microwave and Ultrasound on Ester Synthesis

| Technology | Typical Reaction Time | Temperature | Yield Improvement |

|---|---|---|---|

| Microwave Irradiation | Minutes | 40-190°C nih.govresearchgate.net | Often significant, with cleaner reactions nih.gov |

| Ultrasound Sonication | 15-120 minutes | Room Temperature to 60°C biointerfaceresearch.comnih.gov | 2-10% increase in some cases biointerfaceresearch.com |

Chemical Reactivity and Mechanistic Studies of Ethyl 2 Formylpentanoate

Enolate Chemistry and Carbon-Carbon Bond Formation

The hydrogen atom on the carbon bearing the formyl group (the α-carbon) is acidic and can be removed by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions.

Aldol (B89426) and Knoevenagel Condensations Involving Ethyl 2-Formylpentanoate

The aldehyde functionality in this compound serves as a key reactive site for condensation reactions. In an Aldol condensation , the enolate of one molecule of this compound can attack the aldehyde of another molecule in a self-condensation reaction. wikipedia.org This reaction is typically base-catalyzed and, upon heating, the initial β-hydroxy aldehyde product can undergo dehydration to form an α,β-unsaturated compound. masterorganicchemistry.com Alternatively, in a crossed Aldol condensation , the enolate of a different carbonyl compound, such as a ketone, can react with this compound. miracosta.edudoubtnut.com For these reactions to be synthetically useful, conditions are often chosen to prevent the self-condensation of the ketone partner. wikipedia.org

The Knoevenagel condensation is a related reaction where the aldehyde group of this compound reacts with an active methylene (B1212753) compound in the presence of a weak base. thermofisher.com Active methylene compounds, such as malononitrile (B47326) or diethyl malonate, are particularly effective nucleophiles in this context. researchgate.netamazonaws.com The reaction proceeds through a nucleophilic addition followed by dehydration to yield a stable, conjugated product. nih.gov

Table 1: Representative Condensation Reactions of this compound

| Reaction Type | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| Knoevenagel Condensation | Malononitrile | Piperidine/Acetic Acid | Ethyl 2-(2,2-dicyanovinyl)pentanoate |

| Crossed Aldol Condensation | Acetone | Sodium Hydroxide | Ethyl 2-formyl-4-hydroxy-4-methylhexanoate |

| Self-Aldol Condensation | This compound | Sodium Ethoxide | Ethyl 2-formyl-3-hydroxy-2-(propoxymethyl)heptanoate |

Note: The reactions and products in this table are illustrative of the expected reactivity of this compound based on established chemical principles.

Michael Additions and Conjugate Chemistry

In a Michael addition , a soft nucleophile adds to an α,β-unsaturated carbonyl compound in a conjugate fashion (1,4-addition). masterorganicchemistry.com The enolate derived from this compound can act as a Michael donor. While typically, Michael donors are doubly activated (e.g., malonic esters), the enolate of this compound can add to highly reactive Michael acceptors like methyl vinyl ketone. askfilo.comlibretexts.org This reaction, usually carried out under basic conditions, results in the formation of a 1,5-dicarbonyl compound. utexas.edu

Table 2: Representative Michael Addition with this compound as a Donor

| Michael Acceptor | Base | Product |

|---|---|---|

| Methyl vinyl ketone | Sodium Ethoxide | Ethyl 2-formyl-5-oxohexanoate |

Note: The reaction and product in this table are illustrative of the expected reactivity of this compound based on established chemical principles.

Cyclization Reactions and Heterocycle Synthesis Utilizing this compound

The dual functionality of this compound makes it a valuable building block for the synthesis of various heterocyclic compounds.

Intramolecular Transformations

Derivatives of this compound can undergo intramolecular cyclization to form cyclic structures. For instance, if the propyl side chain is functionalized with a nucleophilic group, an intramolecular reaction with either the aldehyde or the ester can lead to the formation of a ring. While specific examples for this compound are not extensively documented, analogous intramolecular aldol condensations are well-established for forming five- and six-membered rings.

Intermolecular Cycloadditions

This compound is a suitable precursor for multicomponent reactions that form heterocyclic rings. A notable example is the Hantzsch pyridine (B92270) synthesis , a reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgacs.orgchemtube3d.com In a modified Hantzsch synthesis, this compound can serve as the aldehyde component, reacting with a β-ketoester and an enamine or ammonia to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine derivative. organic-chemistry.org

Table 3: Representative Heterocycle Synthesis using this compound

| Reaction Type | Reactants | Product |

|---|---|---|

| Hantzsch-type Pyridine Synthesis | Ethyl acetoacetate, Ammonium hydroxide | Diethyl 2,6-dimethyl-4-propyl-1,4-dihydropyridine-3,5-dicarboxylate |

Note: The reaction and product in this table are illustrative of the expected reactivity of this compound based on established chemical principles.

Chemoselective Transformations of Aldehyde and Ester Functionalities

The presence of two different carbonyl-based functional groups in this compound allows for chemoselective reactions, where one group is modified while the other remains intact.

The formyl group is generally more reactive towards nucleophiles and reducing agents than the ester group. For example, selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents, leaving the ester group untouched. Similarly, catalytic hydrogenation can be controlled to selectively reduce the formyl group.

Conversely, the ester group can be targeted by strong nucleophiles under certain conditions. Grignard reagents, for instance, are known to react with esters, typically adding twice to form a tertiary alcohol. masterorganicchemistry.com However, due to the high reactivity of the aldehyde, protecting the formyl group would be necessary to achieve selective reaction at the ester center. The acidic α-proton also complicates reactions with strong bases like Grignard reagents, as acid-base reactions will compete. pearson.com

Table 4: Representative Chemoselective Reactions of this compound

| Reagent | Targeted Functional Group | Product |

|---|---|---|

| Sodium borohydride | Aldehyde | Ethyl 2-(hydroxymethyl)pentanoate |

| Methylmagnesium bromide (excess, after protection of aldehyde) | Ester | 2-(protected-formyl)-3-methylhexan-3-ol |

Note: The reactions and products in this table are illustrative of the expected reactivity of this compound based on established chemical principles.

The search results did identify related compounds, such as ethyl 2-ethylpentanoate, ethyl 2-methylpentanoate, and ethyl 2-pentenoate, but per the strict instructions to focus solely on this compound, this information cannot be used.

Therefore, it is not possible to generate the requested article on the "" with the specified outline and content requirements due to the absence of available research data on this particular compound in the public domain based on the conducted searches.

Strategic Applications of Ethyl 2 Formylpentanoate in Complex Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and biologically active compounds. wikipedia.orgnih.gov Asymmetric synthesis provides the methods to achieve this stereochemical control. Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, are fundamental to this process. researchgate.net Ethyl 2-formylpentanoate serves as a prochiral substrate, meaning it can be converted into a chiral molecule in a single stereocontrolled step.

Diastereoselective reactions are crucial in synthesis as they allow for the control of stereochemistry at new chiral centers relative to existing ones. When a chiral auxiliary is attached to a molecule, it can influence the direction of attack of a reagent, leading to the preferential formation of one diastereomer over another. researchgate.net While the broader principles of using chiral auxiliaries to induce diastereoselectivity are well-established, specific documented applications detailing the diastereoselective reactions of this compound are not extensively covered in readily available literature. The general strategy involves the temporary incorporation of a chiral group to guide the stereochemical outcome of a subsequent reaction. wikipedia.org

Enantioselective methodologies aim to create a single enantiomer of a chiral product from an achiral or racemic starting material. nih.govsemanticscholar.org These methods are often more efficient than using stoichiometric chiral auxiliaries as they rely on catalytic amounts of a chiral substance to generate large quantities of an enantiomerically enriched product.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary can be removed and often recovered for reuse. This strategy is a reliable way to introduce chirality into a molecule. nih.govresearchgate.net For a substrate like this compound, a chiral auxiliary could be attached, for example, by forming a chiral enamine or imine with the formyl group. This temporary chiral adduct would then undergo a reaction, such as an alkylation or an aldol (B89426) addition, where the auxiliary directs the approach of the incoming reagent to one face of the molecule, thereby creating a new stereocenter with a specific configuration.

The use of chiral catalysts is a powerful approach in asymmetric synthesis, offering an atom-economical and elegant way to produce enantiomerically pure compounds. google.com These catalysts, often metal complexes with chiral ligands, create a chiral environment around the substrate, forcing the reaction to proceed through a lower energy transition state for one enantiomer over the other. organic-chemistry.orgsfu.ca For example, a chiral Lewis acid catalyst could coordinate to the carbonyl oxygen of the formyl group in this compound, activating it for a nucleophilic attack while simultaneously shielding one of its faces, leading to an enantioselective transformation. nih.gov

Organocatalysis refers to the use of small, metal-free organic molecules to catalyze chemical reactions. scilit.com This field has grown rapidly, providing a complementary approach to metal-based catalysis. researchgate.net Chiral amines, for instance, can react with carbonyl compounds like this compound to form transient chiral enamines or iminium ions. These intermediates then react with other reagents in a highly stereocontrolled manner. This methodology has been successfully applied to a wide range of asymmetric transformations.

Enantioselective Methodologies.

Total Synthesis of Natural Products and Bioactive Molecule Intermediates

The total synthesis of natural products is a driving force for the development of new synthetic methodologies and strategies. nih.govuci.edu These complex molecules often possess significant biological activity and serve as inspiration for the design of new therapeutic agents. mdpi.comscispace.com The construction of such intricate architectures often relies on the use of versatile building blocks that can be elaborated into the target molecule.

While specific, named natural products or bioactive molecules synthesized directly from this compound are not prominently detailed in the surveyed literature, its structural motifs are present in many complex targets. For instance, a related compound, ethyl 2-carbethoxy-5-formyl butanoate, has been utilized as a starting material in the synthesis of myrcene, a monoterpene. vdoc.pub The functional groups within this compound allow for its potential incorporation into larger, more complex structures, making it a valuable, albeit not widely documented, intermediate in the synthesis of biologically relevant molecules. mdpi.com The development of efficient synthetic routes to chiral epoxides and other valuable precursors highlights the importance of such functionalized building blocks in accessing bioactive compounds. mdpi.com

Precursors to Alkaloids and Terpenoids

The structural motifs found in alkaloids and terpenoids often contain complex heterocyclic and carbocyclic scaffolds. The reactivity of this compound makes it a hypothetical precursor to key intermediates in the synthesis of these natural products.

Alkaloid Synthesis: Many alkaloids feature a pyridine (B92270) or a related nitrogen-containing heterocyclic core. The Hantzsch pyridine synthesis is a classic multi-component reaction that constructs a dihydropyridine (B1217469) ring from an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgbeilstein-journals.orgchemeurope.com The resulting dihydropyridine can then be oxidized to the corresponding pyridine.

Given that this compound contains both an aldehyde and a β-keto ester functionality within the same molecule, it could theoretically undergo an intramolecular or a modified Hantzsch-type reaction. This could lead to the formation of highly substituted pyridine derivatives, which are common core structures in a wide array of alkaloids. nih.gov While direct examples of this specific intramolecular reaction with this compound are not prevalent in the literature, the fundamental principles of the Hantzsch synthesis support this potential application.

| Reactant 1 | Reactant 2 | Nitrogen Source | Reaction Type | Potential Product Core |

| This compound (as β-keto ester) | External Aldehyde | Ammonia/Ammonium Acetate | Hantzsch Synthesis | Substituted Dihydropyridine |

| This compound (as aldehyde) | External β-keto ester | Ammonia/Ammonium Acetate | Hantzsch Synthesis | Substituted Dihydropyridine |

Terpenoid Synthesis: The synthesis of terpenoids often involves the construction of intricate carbocyclic ring systems. hawaii.edu The reactive functional groups of this compound could be utilized in various carbon-carbon bond-forming reactions that are central to terpenoid synthesis. For instance, the formyl group can participate in aldol reactions or Wittig-type olefination reactions to extend carbon chains, while the β-keto ester moiety is a classic precursor for the generation of enolates for alkylation and acylation reactions.

Synthesis of Advanced Pharmaceutical Intermediates

The synthesis of advanced pharmaceutical intermediates often requires the construction of complex, functionalized molecules. The dual reactivity of this compound makes it an attractive starting material for the synthesis of such intermediates. For example, a related compound, ethyl 2-(2-formylphenoxy)butanoate, is listed as a chemical intermediate, highlighting the utility of such structures in synthetic sequences. clearsynth.com

The functional groups of this compound can be selectively manipulated to introduce a variety of other functionalities. The formyl group can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an amine via reductive amination. The β-keto ester can be hydrolyzed and decarboxylated to a ketone, or used to generate heterocyclic systems like pyrazoles and isoxazoles through condensation with hydrazines and hydroxylamine, respectively. This versatility allows for the creation of a diverse library of compounds from a single starting material, which is a valuable strategy in drug discovery and development.

| Functional Group | Reaction Type | Potential Functional Group Transformation |

| Formyl | Oxidation | Carboxylic Acid |

| Formyl | Reduction | Alcohol |

| Formyl | Reductive Amination | Amine |

| β-keto ester | Hydrolysis & Decarboxylation | Ketone |

| β-keto ester | Condensation with Hydrazine | Pyrazole |

Contribution to Materials Science and Polymer Precursors

In the realm of materials science, monomers with multiple reactive sites are crucial for the synthesis of cross-linked polymers and functional materials. The presence of two distinct carbonyl functionalities in this compound offers possibilities for its incorporation into polymer backbones or as a precursor for functional monomers.

For instance, the formyl and ester groups could potentially undergo condensation reactions with diamines to form poly(enamine-ester)s or other complex polymeric structures. The reactivity of the β-dicarbonyl system could also be exploited in polymerization reactions. While direct polymerization of this compound is not widely reported, the synthesis of functional polyesters and other polymers from monomers containing keto and ester functionalities is an established field. documentsdelivered.comresearchgate.net For example, the synthesis of poly(2-ethyl-2-oxazoline) and its functionalization highlights the utility of ester and other carbonyl-containing compounds in creating advanced polymer architectures. nih.govrsc.org The development of functional polymers is a key area of research with applications in biomedicine and other advanced technologies. nih.gov

| Polymerization Strategy | Potential Monomer Reactivity | Resulting Polymer Type |

| Polycondensation with Diamines | Formyl and Ester groups | Poly(enamine-ester)s / Polyamides |

| Ring-Opening Polymerization (after conversion to a cyclic monomer) | Ester and other functionalities | Functional Polyesters |

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 2 Formylpentanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. nih.gov For ethyl 2-formylpentanoate, with its multiple proton and carbon environments, a combination of one-dimensional and multi-dimensional NMR experiments is essential for complete assignment.

The 1H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The aldehyde proton (CHO) would appear significantly downfield, typically in the range of 9-10 ppm. The proton on the chiral center (C2) would likely be a multiplet due to coupling with adjacent protons. The ethyl ester group would present as a characteristic quartet for the methylene (B1212753) (-OCH2-) protons and a triplet for the terminal methyl (-CH3) protons. docbrown.info The propyl group attached to the chiral center would also show distinct multiplets for its methylene and methyl protons.

The 13C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The two carbonyl carbons (ester and aldehyde) would be the most downfield signals, typically above 160 ppm. The carbon of the chiral center and the methylene carbon of the ethoxy group would appear in the intermediate region, while the aliphatic carbons of the propyl and ethyl groups would be found in the upfield region of the spectrum. rsc.org

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound Note: These are predicted values. Actual chemical shifts can vary based on solvent and other experimental conditions.

| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Aldehyde (CHO) | ~9.5 (s) | ~200 |

| Ester (C=O) | - | ~170 |

| C2-H | ~3.5 (dd) | ~55 |

| Propyl-CH2 | ~1.8 (m) | ~30 |

| Propyl-CH2 | ~1.4 (m) | ~20 |

| Propyl-CH3 | ~0.9 (t) | ~14 |

| Ethyl-OCH2 | ~4.2 (q) | ~61 |

| Ethyl-CH3 | ~1.3 (t) | ~14 |

To definitively assign the signals and confirm the connectivity of atoms within this compound, multi-dimensional NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy): This 1H-1H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting the C2-H proton to the adjacent methylene protons of the propyl chain. It would also confirm the coupling between the methylene and methyl protons within the ethyl group and within the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal on one axis to its attached carbon signal on the other axis. This allows for the unambiguous assignment of each protonated carbon in the molecule, for example, linking the quartet at ~4.2 ppm to the carbon signal at ~61 ppm, confirming them as the -OCH2- group of the ethyl ester. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (2JCH and 3JCH couplings). sdsu.edu HMBC is crucial for piecing together the molecular skeleton, especially around quaternary carbons or heteroatoms. For instance, a correlation would be expected between the aldehyde proton (~9.5 ppm) and the ester carbonyl carbon (~170 ppm), confirming their proximity. Similarly, the methylene protons of the ethyl group (~4.2 ppm) would show a correlation to the ester carbonyl carbon, establishing the ester linkage. youtube.com

This compound possesses a chiral center at the C2 position, meaning it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method for determining the enantiomeric excess (ee) of a chiral sample. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent. nih.gov

When a chiral solvating agent is added to a solution of racemic or enantioenriched this compound, it forms transient diastereomeric complexes with each enantiomer. mdpi.com These diastereomeric complexes have slightly different magnetic environments, causing formerly equivalent signals in the enantiomers to become non-equivalent (diastereotopic). This results in the splitting of certain NMR signals, most commonly the 1H signals close to the stereocenter, such as the C2-H or the aldehyde proton. The relative integration of these split peaks directly corresponds to the ratio of the enantiomers in the sample, allowing for a precise calculation of the enantiomeric excess. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. nih.gov

For this compound (C8H14O3), the molecular weight is 158.19 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]+•) would be expected at m/z 158. This molecular ion is often unstable and undergoes fragmentation, yielding a series of daughter ions that provide clues about the molecule's structure. docbrown.info

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments. nih.gov For this compound, the calculated exact mass of the [M+H]+ ion is 159.0965. An HRMS measurement confirming this value would provide strong evidence for the molecular formula C8H14O3, distinguishing it from other isomers with the same nominal mass. nih.gov

Tandem Mass Spectrometry (MS/MS) is an advanced technique used to establish the connectivity of a molecule by analyzing the fragmentation of a specific, isolated precursor ion. nih.govmdpi.com In an MS/MS experiment on this compound, the molecular ion (m/z 158) or a protonated molecule (m/z 159) would be selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions analyzed in the second mass analyzer. researchgate.net

This technique provides unambiguous structural confirmation. The fragmentation pattern can reveal characteristic losses corresponding to different parts of the molecule.

Table 2: Predicted Key Fragment Ions for this compound in MS/MS

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Structural Information Confirmed |

|---|---|---|---|

| 159 ([M+H]+) | 130 | CHO (Formyl radical) | Presence of the formyl group |

| 159 ([M+H]+) | 113 | OC2H5 (Ethoxy radical) | Presence of the ethyl ester group |

| 159 ([M+H]+) | 85 | COOC2H5 (Carboethoxy radical) | Cleavage at the C2 position |

This controlled fragmentation helps to piece the molecule together, confirming the presence and location of the ethyl ester and formyl groups attached to the pentanoate backbone. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

For this compound, the IR spectrum would be dominated by strong absorptions corresponding to the two carbonyl groups. The ester C=O stretch typically appears in the range of 1750-1735 cm-1, while the aldehyde C=O stretch is found at a slightly lower wavenumber, around 1740-1720 cm-1. libretexts.orgdocbrown.info The aldehyde C-H bond also gives rise to two characteristic stretching bands, one near 2850 cm-1 and another near 2750 cm-1. The spectrum would also feature C-O single bond stretching vibrations around 1300-1000 cm-1 and C-H stretching from the aliphatic parts of the molecule just below 3000 cm-1. bartleby.com

Raman spectroscopy provides complementary information. While carbonyl stretches are also visible in Raman spectra, they are often weaker than in IR. However, C-C backbone stretches and symmetric vibrations are often stronger, providing a more detailed fingerprint of the hydrocarbon skeleton. spectroscopyonline.com

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted IR Frequency (cm-1) | Predicted Raman Frequency (cm-1) |

|---|---|---|---|

| C-H (aliphatic) | Stretch | 2960-2850 | 2960-2850 |

| C-H (aldehyde) | Stretch | 2850, 2750 | 2850, 2750 |

| C=O (ester) | Stretch | 1750-1735 (Strong) | 1750-1735 (Weak) |

| C=O (aldehyde) | Stretch | 1740-1720 (Strong) | 1740-1720 (Weak) |

| C-O (ester) | Stretch | 1300-1000 | Observable |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 2-formylvalerate |

| Ethyl ethanoate |

| Ethyl methanoate |

| Ethyl pentanoate |

Advanced Chromatographic Techniques for Separation and Purity Assessment

The characterization of this compound, a chiral α-formyl ester, relies heavily on sophisticated chromatographic techniques capable of resolving enantiomers and confirming molecular structure. The selection of an appropriate method is contingent on the specific analytical goal, whether it is the preparative separation of stereoisomers or the sensitive detection and identification of the compound in complex matrices.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone for the enantioselective analysis of chiral compounds such as this compound. The technique's efficacy hinges on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation.

Detailed Research Findings:

The enantioselective separation of β-keto esters and their derivatives, a class of compounds structurally related to α-formyl esters, is well-documented. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are frequently employed for these separations. For instance, columns like Chiralpak® and Chiralcel® series often provide excellent resolution. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the stationary phase.

For a compound like this compound, a typical chiral HPLC method development would involve screening various polysaccharide-based columns under normal-phase conditions. The mobile phase composition, usually a mixture of an alkane (e.g., n-hexane or n-heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is systematically optimized to achieve baseline separation. The choice and concentration of the alcohol modifier are critical, as they influence both retention and selectivity by competing with the analyte for polar interaction sites on the CSP.

While specific application notes detailing the separation of this compound are not prevalent in publicly accessible literature, the principles established for analogous structures provide a robust framework for method development. The resolution (Rs) and selectivity factor (α) are key parameters used to evaluate the effectiveness of the separation.

| Parameter | Description | Typical Target Value |

| Chiral Stationary Phase (CSP) | Typically a polysaccharide derivative (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)) on a silica (B1680970) support. | e.g., Chiralpak® IA/IB/IC |

| Mobile Phase | A mixture of a non-polar solvent and a polar modifier. | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | The rate at which the mobile phase passes through the column. | 0.5 - 1.5 mL/min |

| Detection | UV detection is common, typically at a wavelength where the formyl or ester group absorbs. | 210-254 nm |

| Selectivity Factor (α) | Ratio of the retention factors of the two enantiomers. A value > 1 indicates separation. | > 1.2 for baseline separation |

| Resolution (Rs) | A quantitative measure of the degree of separation between two chromatographic peaks. | > 1.5 for baseline separation |

This table represents a generalized approach to chiral HPLC method development for α-formyl esters based on established principles for related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry, allowing for definitive identification and purity assessment.

Detailed Research Findings:

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The retention time (RT) is a characteristic property of the compound under specific chromatographic conditions. Following separation, the analyte enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected, generating a mass spectrum that serves as a molecular fingerprint.

For esters, fragmentation patterns are well-understood and predictable. Key fragmentation pathways for a compound like this compound would include:

α-cleavage: Breakage of bonds adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic rearrangement for carbonyl compounds possessing a γ-hydrogen, leading to the elimination of a neutral alkene.

| Parameter | Description | Typical Condition |

| GC Column | A capillary column with a non-polar or medium-polarity stationary phase. | e.g., 5% Phenyl Polysiloxane (DB-5, HP-5ms) |

| Injector Temperature | Must be high enough to ensure complete vaporization without thermal degradation. | 250 °C |

| Oven Program | A temperature gradient is used to elute compounds with varying boiling points. | Start at 50-80°C, ramp to 250-300°C |

| Carrier Gas | An inert gas, typically Helium. | Constant flow, e.g., 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) is standard for creating reproducible fragmentation patterns. | 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) analyzers are common. | Scan range m/z 40-400 |

This table outlines typical GC-MS parameters for the analysis of volatile esters. Specific conditions would require optimization for this compound.

The combination of retention time and the unique mass spectrum provides a very high degree of confidence in the identification of this compound and the assessment of its purity by detecting any potential impurities or degradation products.

Computational and Theoretical Studies of Ethyl 2 Formylpentanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules like ethyl 2-formylpentanoate. These methods solve the Schrödinger equation (or a simplified form) to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. nih.gov Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the electron density, which simplifies the calculations while maintaining a high level of accuracy.

For this compound, a DFT study would typically be initiated by optimizing the molecule's geometry to find its most stable three-dimensional structure. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. nih.gov

Once the geometry is optimized, a variety of electronic properties can be calculated to predict the molecule's reactivity. These properties are often conceptualized within the framework of chemical reactivity theory. Key parameters that would be investigated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the gap between them, are crucial indicators of a molecule's reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). A small HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the surface of this compound. This allows for the identification of electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).

Atomic Charges: Calculation of partial charges on each atom (e.g., using Mulliken, NBO, or Hirshfeld population analysis) would provide insight into the charge distribution within the molecule, highlighting polar bonds and reactive sites.

Fukui Functions: These functions are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack by analyzing the change in electron density upon the addition or removal of an electron. nih.gov

A hypothetical data table summarizing the kind of results a DFT study on this compound might yield is presented below. The values are illustrative and not based on actual calculations.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Parameter | Hypothetical Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 eV | Difference between LUMO and HOMO energies |

Ab Initio Methods for Thermochemical Properties

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that are based on first principles, without the use of experimental data other than fundamental physical constants. osti.gov These methods are often more computationally demanding than DFT but can provide very accurate thermochemical data. osti.govnih.gov

For this compound, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed to calculate key thermochemical properties. doi.org These calculations are essential for understanding the stability and energy of the molecule. nih.gov

The primary thermochemical properties that would be determined include:

Standard Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of the molecule's stability.

Standard Gibbs Free Energy of Formation (ΔGf°): This value combines enthalpy and entropy to determine the spontaneity of the molecule's formation under standard conditions.

Heat Capacity (Cp): This property describes the amount of heat required to raise the temperature of the substance by a certain amount and can be calculated as a function of temperature.

Entropy (S°): A measure of the randomness or disorder of the molecule, which is also temperature-dependent.

These calculations would typically involve frequency analysis of the optimized molecular structure to obtain vibrational frequencies, which are then used to compute the thermochemical properties at different temperatures.

Table 2: Illustrative Ab Initio Thermochemical Data for this compound at 298.15 K

| Property | Hypothetical Value | Units |

|---|---|---|

| Standard Enthalpy of Formation | -550.0 | kJ/mol |

| Standard Gibbs Free Energy of Formation | -420.0 | kJ/mol |

| Standard Entropy | 400.0 | J/(mol·K) |

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like this compound, conformational analysis is a critical aspect of molecular modeling. nih.gov

Conformational Preferences and Energy Landscapes

This compound has several rotatable single bonds, leading to a large number of possible conformations. chemistrysteps.comscribd.comlibretexts.orglibretexts.org Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them. chemistrysteps.comscribd.comlibretexts.orglibretexts.org

A conformational search would be performed using methods like molecular mechanics or semi-empirical methods to rapidly explore the potential energy surface. The low-energy conformations identified would then be re-optimized at a higher level of theory (like DFT or ab initio) to obtain more accurate energies.

The results of a conformational analysis are often visualized as a potential energy landscape, which plots the energy of the molecule as a function of one or more dihedral angles. This landscape reveals the low-energy valleys (corresponding to stable conformers) and the energy hills (corresponding to transition states between conformers). The relative populations of the different conformers at a given temperature can be calculated from their relative Gibbs free energies using the Boltzmann distribution.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a real-world system is influenced by its interactions with surrounding molecules, including solvent molecules. Computational models can be used to study these effects.

Intermolecular Interactions: The nature and strength of intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) can be investigated by calculating the interaction energies between two or more molecules of this compound or between the ester and other molecules.

Solvent Effects: The presence of a solvent can significantly alter the properties and conformational preferences of a molecule. Computational models can account for solvent effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This is a computationally efficient way to approximate the bulk effects of the solvent.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, providing a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. This approach is more computationally intensive.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties of molecules. These predicted spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental results.

For this compound, the following spectroscopic parameters would typically be calculated:

Infrared (IR) Spectra: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting predicted IR spectrum can be compared to an experimental spectrum to identify characteristic functional group vibrations (e.g., C=O stretching of the ester and aldehyde, C-O stretching).

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (1H and 13C) can be predicted by calculating the magnetic shielding tensors for each nucleus. These predicted shifts are valuable for assigning peaks in experimental NMR spectra and for confirming the structure of the molecule.

UV-Vis Spectra: The energies of electronic transitions can be calculated using time-dependent DFT (TD-DFT) or other excited-state methods. This allows for the prediction of the absorption wavelengths in the UV-Vis spectrum, which correspond to electronic excitations within the molecule.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR: Aldehyde C=O Stretch | 1735 cm-1 | 1730 cm-1 |

| IR: Ester C=O Stretch | 1755 cm-1 | 1750 cm-1 |

| 1H NMR: Aldehyde H | 9.8 ppm | 9.7 ppm |

| 13C NMR: Aldehyde C | 202 ppm | 200 ppm |

It is important to reiterate that the numerical data presented in the tables are hypothetical and for illustrative purposes only, as no specific computational studies for this compound were found in the literature search.

Reaction Mechanism Elucidation Through Computational Simulations

Computational simulations have become an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. In the case of reactions involving this compound, computational chemistry provides insights into the energetics and structural transformations that occur as reactants are converted into products. These simulations allow for the exploration of reaction pathways, the identification of transient intermediates, and the characterization of high-energy transition states that govern the reaction rate. By employing quantum mechanical methods, such as Density Functional Theory (DFT), researchers can model the electronic structure of the reacting molecules and map out the potential energy surface of the reaction.

One of the primary reactions of interest for this compound, a β-dicarbonyl compound, is its participation in reactions like the Claisen condensation and aldol-type additions. fiveable.me These reactions proceed via the formation of a key intermediate, the enolate, which is generated by the removal of the acidic α-proton situated between the two carbonyl groups. masterorganicchemistry.comwikipedia.org Computational simulations can model this deprotonation step and the subsequent nucleophilic attack of the enolate on an electrophile. libretexts.orguomustansiriyah.edu.iq

The general mechanism involves the following key stages, each of which can be modeled computationally:

Enolate Formation: A base abstracts the acidic α-proton from this compound, leading to the formation of a resonance-stabilized enolate anion. wikipedia.org

Nucleophilic Attack: The enolate then acts as a nucleophile, attacking a suitable electrophile, such as the carbonyl carbon of another ester or an aldehyde. libretexts.orguomustansiriyah.edu.iq

Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient tetrahedral intermediate. libretexts.org

Product Formation: The tetrahedral intermediate can then collapse, eliminating a leaving group (in the case of Claisen condensation) or be protonated (in an aldol-type addition) to yield the final product. libretexts.org

Transition State Characterization

A critical aspect of elucidating a reaction mechanism through computational simulations is the characterization of the transition state (TS). The transition state represents the highest energy point along the reaction coordinate and is a fleeting arrangement of atoms that is neither reactant nor product. The geometry and energy of the transition state dictate the kinetic feasibility of a reaction.

For reactions involving this compound, computational methods are used to locate and characterize the transition states for key steps, such as the carbon-carbon bond formation. This involves sophisticated algorithms that search the potential energy surface for a saddle point, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

Once a potential transition state structure is located, its identity is confirmed by performing a vibrational frequency analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.

For a reaction analogous to a Claisen condensation involving an enolate derived from a compound like this compound, the transition state for the nucleophilic attack on an ester would exhibit the following characteristics:

Partial formation of the new carbon-carbon bond.

Elongation of the carbonyl bond of the electrophilic ester.

A specific orientation of the reacting molecules to allow for optimal orbital overlap.

The table below provides a hypothetical representation of key geometric parameters for a transition state in a Claisen-type reaction, based on computational studies of similar systems.

| Parameter | Reactant Complex (Å/°) | Transition State (Å/°) | Product (Å/°) |

| Cα-Ccarbonyl Distance | > 3.0 | ~2.2 - 2.5 | ~1.54 |

| C=O Bond Length (Ester) | ~1.21 | ~1.25 - 1.30 | - |

| O-C-O Angle (Ester) | ~120 | ~110 - 115 | - |

This is an interactive data table. The values are representative and based on computational studies of related β-keto ester reactions.

Energy Barrier Calculations

Energy barrier calculations are fundamental to understanding the kinetics of a chemical reaction. The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the rate of the reaction at a given temperature. Computational simulations provide a powerful means to calculate these energy barriers with a high degree of accuracy.

The process typically involves optimizing the geometries of the reactants, the transition state, and the products. Single-point energy calculations are then performed on these optimized structures using a high-level theoretical method and a large basis set to obtain accurate electronic energies. The activation energy is then calculated as:

Ea = E(Transition State) - E(Reactants)

For reactions involving this compound, the energy barriers for different potential pathways can be calculated to determine the most likely reaction mechanism. For instance, in a base-catalyzed self-condensation, the energy barrier for the formation of the enolate and the subsequent nucleophilic attack would be determined.

Below is a hypothetical data table illustrating the calculated relative energies for the key species in a Claisen-type condensation reaction. The values are given in kilocalories per mole (kcal/mol) and are typical for such reactions as determined by computational studies.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Enolate + Electrophile | +10 to +15 |

| Transition State | +20 to +25 |

| Tetrahedral Intermediate | +5 to +10 |

| Products | -5 to -10 |

This is an interactive data table. The values are illustrative and based on computational studies of analogous Claisen condensation reactions.

These calculated energy barriers provide valuable quantitative data that can be compared with experimental kinetic results. Furthermore, computational studies can explore the effect of different catalysts, solvents, and substituents on the energy barriers, thereby guiding the design of more efficient synthetic routes.

Future Perspectives and Emerging Research Directions

Development of Novel and Highly Efficient Synthetic Pathways

The pursuit of more efficient and sustainable methods for the synthesis of ethyl 2-formylpentanoate is a key area of ongoing research. Traditional methods, such as the Claisen condensation of ethyl pentanoate and ethyl formate, are often hampered by issues of selectivity and the need for stoichiometric amounts of strong bases. Future strategies are focused on catalytic and more atom-economical approaches.

One promising avenue is the direct catalytic formylation of ethyl pentanoate. wikipedia.org This could involve the use of transition metal catalysts with formylating agents like formic acid or its derivatives, potentially under milder reaction conditions. tandfonline.com Another area of exploration is the development of catalytic systems that utilize carbon monoxide as a C1 source for formylation, which would be a highly atom-economical approach. wikipedia.org

Furthermore, enzymatic or chemo-enzymatic routes are being considered to enhance the green credentials of the synthesis. mdpi.com Lipases and other hydrolases, for instance, could be employed in the transesterification of a suitable precursor under mild conditions, minimizing waste and avoiding harsh reagents. researchgate.net

Table 1: Comparison of Potential Synthetic Pathways for this compound

| Synthetic Pathway | Potential Advantages | Potential Challenges |

| Catalytic Formylation | High atom economy, milder conditions, potential for selectivity. | Catalyst development, substrate activation. |

| Carbon Monoxide as C1 Source | High atom economy, readily available feedstock. | High pressures and temperatures, catalyst stability. |

| Enzymatic/Chemo-enzymatic | High selectivity, mild conditions, environmentally benign. | Enzyme stability and cost, substrate scope. |

Exploration of New Reactivity Modes and Transformative Potential

As a β-dicarbonyl compound, this compound possesses a rich and versatile reactivity profile that is ripe for further exploration. researchgate.net The presence of both an aldehyde and an ester group allows for a wide range of transformations. While reactions at the acidic α-carbon, such as alkylation and acylation, are well-established for β-keto esters, future research is likely to focus on uncovering novel reactivity modes. aklectures.comnih.gov

One area of interest is the development of tandem or domino reactions that exploit the dual functionality of the molecule. researchgate.net For instance, a reaction could be designed to proceed through an initial transformation at the formyl group, followed by an intramolecular cyclization involving the ester moiety. Such strategies would enable the rapid construction of complex molecular architectures from a simple starting material.

The participation of this compound in multicomponent reactions (MCRs) is another promising frontier. researchgate.netnih.gov MCRs allow for the formation of multiple bonds in a single operation, offering significant advantages in terms of efficiency and sustainability. The unique combination of functional groups in this compound makes it an ideal candidate for the development of novel MCRs leading to diverse heterocyclic and carbocyclic scaffolds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and subsequent transformations of this compound with continuous flow chemistry and automated synthesis platforms represents a significant step towards more efficient and reproducible chemical manufacturing. vapourtec.comresearchgate.netunimi.it Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scaling-up. researchgate.net

Automated synthesis platforms, which combine robotics with software control, can further accelerate the exploration of the chemical space around this compound. merckmillipore.comwikipedia.org These systems can be programmed to perform a large number of reactions in parallel, enabling the rapid optimization of reaction conditions and the synthesis of libraries of derivatives for screening in various applications. chemrxiv.org

Expansion of Asymmetric Applications in Target Synthesis

The development of asymmetric transformations utilizing this compound is a crucial area for future research, particularly for applications in the synthesis of chiral pharmaceuticals and natural products. The prochiral nature of the α-carbon and the formyl group provides opportunities for the introduction of new stereocenters with high levels of control.

A key strategy will be the use of chiral auxiliaries, which can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com For example, a chiral auxiliary could be used to control the facial selectivity of an aldol (B89426) reaction with the formyl group or a Michael addition to an α,β-unsaturated system derived from the aldehyde. youtube.comblogspot.com

Furthermore, the development of enantioselective catalytic methods will be paramount. This could involve the use of chiral metal catalysts or organocatalysts to effect transformations such as asymmetric hydrogenation of a C=C bond introduced at the α-position, or an asymmetric aldol reaction. The ability to generate enantiomerically enriched products from this compound will significantly expand its utility as a building block in complex molecule synthesis.

Synergistic Approaches Combining Green Chemistry and Advanced Catalysis

The future of chemical synthesis lies in the development of processes that are both efficient and environmentally benign. For this compound, this will involve the synergistic combination of green chemistry principles with advanced catalytic methods.

Green chemistry approaches will focus on minimizing waste, using renewable feedstocks, and avoiding the use of hazardous reagents and solvents. This could be achieved through the development of solvent-free reaction conditions or the use of greener solvents like water or supercritical CO2. Biocatalysis, as mentioned earlier, will also play a significant role in developing more sustainable synthetic routes. nih.govnih.govacs.orgmdpi.com

Advanced catalysis will be essential for achieving high efficiency and selectivity under these green conditions. This includes the design of novel homogeneous and heterogeneous catalysts that can operate under mild conditions with high turnover numbers and can be easily separated and recycled. For example, supported metal nanoparticle catalysts or metal-organic frameworks (MOFs) could offer advantages in terms of activity and reusability for the synthesis and transformations of this compound.

By embracing these future perspectives, the scientific community can unlock the full potential of this compound as a key building block for a new generation of sustainable and efficient chemical syntheses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 2-formylpentanoate, and how do reaction conditions influence yield?

- Methodology: this compound is typically synthesized via esterification of 2-formylpentanoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Yield optimization involves varying temperature (40–80°C), molar ratios (acid:alcohol = 1:1.5–1:3), and reaction time (4–12 hours). Monitor progress using thin-layer chromatography (TLC) and confirm purity via GC-MS .

- Key Variables: Catalyst concentration, solvent polarity, and reflux efficiency significantly impact product formation. Controlled anhydrous conditions minimize side reactions like hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodology:

- NMR : Prioritize H NMR signals for the formyl proton (δ 9.6–10.0 ppm) and ester carbonyl (δ 170–175 ppm in C NMR).

- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and formyl C=O (~1710 cm⁻¹).

- MS : Molecular ion peak (m/z 158) and fragmentation patterns (e.g., loss of ethoxy group, m/z 113) .

- Validation: Cross-reference spectral data with computational predictions (e.g., PubChem CID or Gaussian simulations) .

Q. What are the common applications of this compound in organic synthesis research?

- Methodology: The compound serves as a precursor for aldol condensations (due to the reactive formyl group) and heterocyclic syntheses (e.g., pyrazoles via hydrazine reactions). Design experiments to test its reactivity with nucleophiles (e.g., Grignard reagents) under varying pH and solvent conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics for this compound-mediated transformations?

- Methodology:

- Data Triangulation : Compare kinetic data across studies, noting differences in temperature, solvent systems (polar vs. nonpolar), and catalyst loading. Use Arrhenius plots to isolate temperature-dependent effects .

- Error Analysis : Quantify uncertainties in rate measurements (e.g., via standard deviation in triplicate runs) and assess instrument calibration (e.g., HPLC vs. GC retention time variability) .

Q. What computational strategies are recommended for modeling the electronic properties of this compound, and how do they align with experimental data?

- Methodology:

- DFT Simulations : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Validate against experimental NMR chemical shifts and IR vibrational frequencies .

- MD Simulations : Model solvation effects in common solvents (e.g., DMSO, ethanol) to predict solubility and aggregation behavior .

- Challenges: Address discrepancies between computed and observed reactivity by refining basis sets (e.g., B3LYP/6-311+G(d,p)) and incorporating solvent dielectric constants .

Q. How should researchers design experiments to investigate the stability of this compound under varying storage conditions?

- Methodology:

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC for byproducts (e.g., hydrolyzed acid or dimerization products) .

- Statistical Design : Use a factorial design (e.g., 2³ matrix) to assess interactions between temperature, humidity, and light. Apply ANOVA to identify significant degradation drivers .

Q. What cross-disciplinary approaches can enhance the reproducibility of this compound-based synthetic protocols?

- Methodology:

- Collaborative Validation : Partner with analytical chemistry labs to standardize characterization protocols (e.g., NMR referencing, GC-MS ionization parameters) .

- Open Data Practices : Publish raw spectral data and reaction logs in repositories like Zenodo to enable meta-analyses of procedural variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.